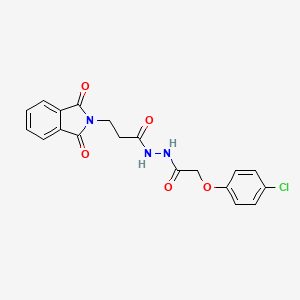
N'-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an isoindolinone moiety, and a hydrazide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with isoindolinone derivative: The hydrazide intermediate is then coupled with a suitable isoindolinone derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Affecting the transcriptional regulation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenoxy)acetylhydrazide: A simpler analog with similar functional groups.
3-(1,3-dioxoisoindolin-2-yl)propanehydrazide: Lacks the chlorophenoxy group but retains the isoindolinone and hydrazide moieties.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the hydrazide and isoindolinone components.
Uniqueness
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C19H16ClN3O5 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
N'-[2-(4-chlorophenoxy)acetyl]-3-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C19H16ClN3O5/c20-12-5-7-13(8-6-12)28-11-17(25)22-21-16(24)9-10-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-8H,9-11H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
NDJKHUIYGOGODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)
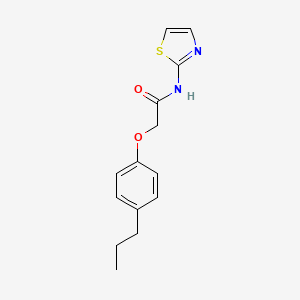
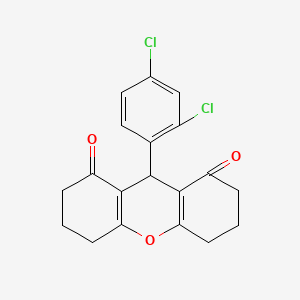
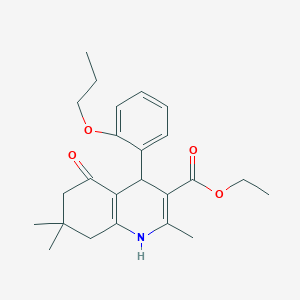
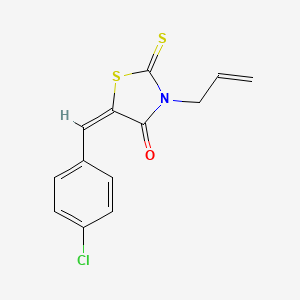
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
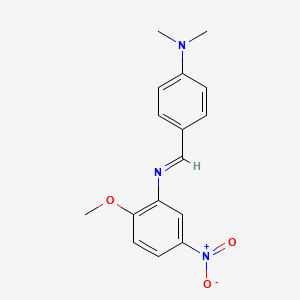
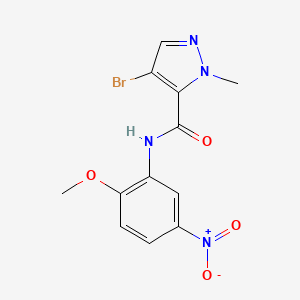
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
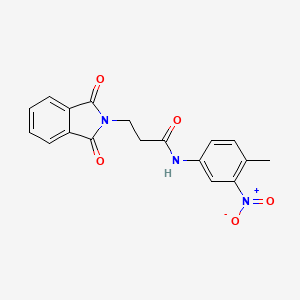
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
![(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)
